1-(3-Chlorophenyl)biguanide hydrochloride
Overview
Description
1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-CPBG, is an agonist of the serotonin (5-HT) receptor subtype 5-HT3 . It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors . It also binds to high and low affinity sites on the dopamine transporter (DAT) . m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats .
Molecular Structure Analysis
The crystal structure of 1-(3-Chlorophenyl)biguanide hydrochloride has been determined using single-crystal X-ray diffraction . The monoclinic unit cell contains two crystallographically independent molecules, A and B . The Cl(1) and Cl(4) ions are coordinated to 5 and 6 N atoms, respectively .
Chemical Reactions Analysis
1-(3-Chlorophenyl)biguanide hydrochloride may undergo hazardous reactions when exposed to moist air or water . It may also react with strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride .
Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)biguanide hydrochloride is a white solid . It is soluble in water . Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride was analyzed using three-dimensional X-ray diffraction measurements. This provided detailed insights into the molecular structure, with the organic cation being roughly U-shaped and the chloride anion coordinated to six nitrogen atoms. This study contributes to understanding the structural aspects of such compounds (Brown, 1967).
Interaction with 5-HT3 Receptors
Several studies have examined 1-(m-Chlorophenyl)-biguanide (mCPBG), highlighting its role as a high-affinity 5-HT3 receptor agonist. mCPBG was found to depolarize the rat vagus nerve, and its effects were compared with other 5-HT3 receptor agonists in various models. This research contributes to our understanding of how such compounds interact with serotonin receptors, suggesting potential therapeutic applications (Kilpatrick et al., 1990); (Campbell et al., 1995).
Spectroscopy Characterization
Characterization of monoprotonated biguanides, including compounds similar to 1-(3-Chlorophenyl)biguanide hydrochloride, was performed using 15N NMR spectroscopy. This study enhanced the understanding of the structural properties of these compounds in solution (Clement & Girreser, 1999).
Potential in Epilepsy Research
The action of the 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide was assessed in the rat kindling model of epilepsy, suggesting an excitatory role of 5-HT3 receptors in this model. This indicates potential research applications in understanding and potentially treating epilepsy (Wada et al., 1997).
Binding Studies
Studies on the interaction of chlorhexidine, a compound structurally related to 1-(3-Chlorophenyl)biguanide, with cellulose have been conducted. These investigations provide insights into the molecular recognition and binding mechanisms of similar compounds (Blackburn et al., 2007).
Biguanides in Therapeutics
A comprehensive review of biguanides, including derivatives like 1-(3-Chlorophenyl)biguanide, discussed their various therapeutic applications. This review covered antimalarial, antidiabetic, antiviral, and other biological activities, highlighting the versatility of this class of compounds (Kathuria et al., 2021).
Environmental Applications
Research on biguanide-functionalized hydroxyapatite-encapsulated-γ-Fe2O3 nanoparticles demonstrated their use in biodiesel production. This indicates the potential environmental applications of biguanides and related compounds (Xie et al., 2017).
Mutagenic Research
Studies on the mutagenic effects of compounds structurally related to 1-(3-Chlorophenyl)biguanide contribute to understanding chemical mutagenesis and its mechanisms (Ackermann-Schmidt et al., 1982); (Suessmuth et al., 1979).
Safety And Hazards
1-(3-Chlorophenyl)biguanide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It does not contain any substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
properties
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)biguanide hydrochloride | |
CAS RN |
2113-05-5 | |
Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2113-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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